molecular formula C7H10ClISSi B6181359 (3-chloro-5-iodothiophen-2-yl)trimethylsilane CAS No. 2041248-55-7

(3-chloro-5-iodothiophen-2-yl)trimethylsilane

Cat. No.: B6181359
CAS No.: 2041248-55-7
M. Wt: 316.7
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Description

(3-chloro-5-iodothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H10ClISSi. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of chlorine, iodine, and trimethylsilyl groups attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while in a nucleophilic substitution, the product could be a thiophene derivative with different substituents.

Scientific Research Applications

(3-chloro-5-iodothiophen-2-yl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-chloro-5-iodothiophen-2-yl)trimethylsilane in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions, allowing the compound to act as a key intermediate in the formation of more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorothiophen-2-yl)trimethylsilane
  • (5-iodothiophen-2-yl)trimethylsilane
  • (3-bromo-5-iodothiophen-2-yl)trimethylsilane

Uniqueness

(3-chloro-5-iodothiophen-2-yl)trimethylsilane is unique due to the presence of both chlorine and iodine atoms on the thiophene ring, which provides distinct reactivity patterns compared to similar compounds. This dual halogenation allows for selective functionalization and diverse synthetic applications.

Properties

CAS No.

2041248-55-7

Molecular Formula

C7H10ClISSi

Molecular Weight

316.7

Purity

95

Origin of Product

United States

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